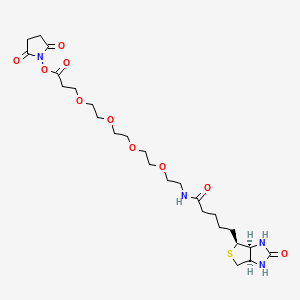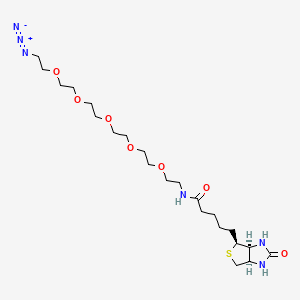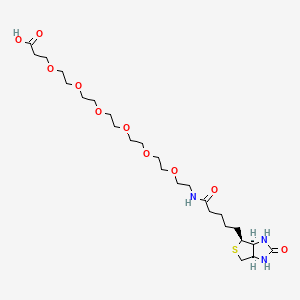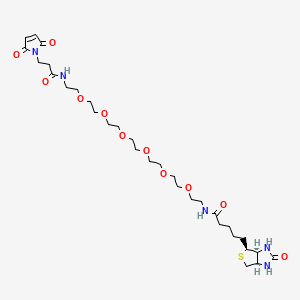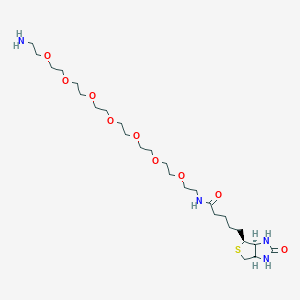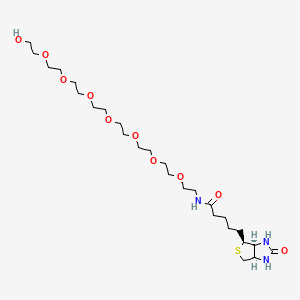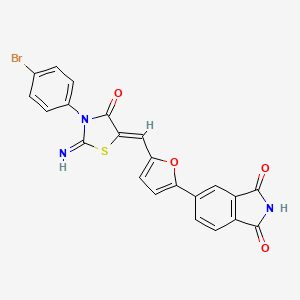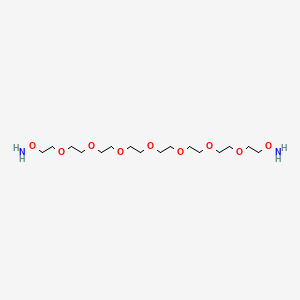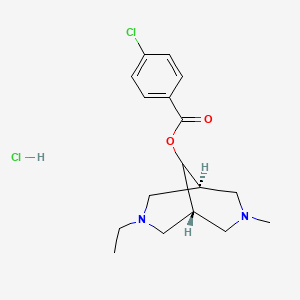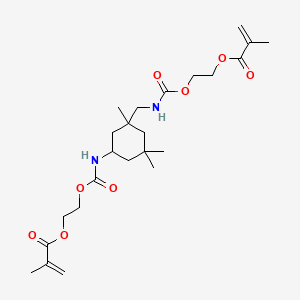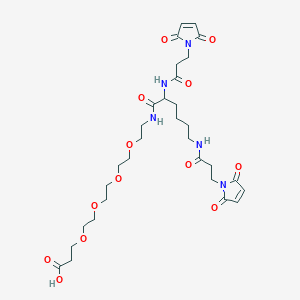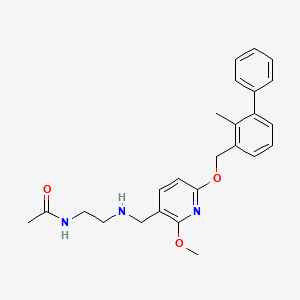
BMS-202
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-202 is a small-molecule inhibitor known for its ability to block the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This compound has garnered significant attention due to its potential in cancer immunotherapy, particularly in enhancing the body’s immune response against tumors .
Mechanism of Action
Target of Action
The primary target of BMS-202 is the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is commonly overexpressed in various types of cancer cells, including glioblastoma (GBM) cells . It plays a crucial role in downregulating the immune system and promoting self-tolerance .
Mode of Action
This compound binds to PD-L1 and blocks the interaction between PD-L1 and Programmed Death-1 (PD-1) . This blockade inhibits the PD-1/PD-L1 proteins binding, rescuing PD-L1-mediated inhibition of IFN-γ production in human CD3+ T cells .
Biochemical Pathways
This compound affects the PD-L1-AKT-BCAT1 axis . It reduces the expression of PD-L1 on the surface of GBM cells and interrupts this axis independently of mTOR signaling . This interruption leads to a significant alteration in cell metabolism, particularly in the metabolism of branched-chain amino acids (BCAAs), which are the primary nitrogen source for synthesizing glutamate .
Pharmacokinetics
The pharmacokinetics properties of this compound have been studied in B16-F10 melanoma-bearing mice . The results showed that this compound was absorbed and distributed into the tumors with much higher concentrations than those of the blockade against PD-1/PD-L1 binding .
Result of Action
This compound has shown to inhibit the proliferation of GBM cells both in vitro and in vivo . It also functionally blocks cell migration and invasion in vitro . In B16-F10 melanoma-bearing mice, this compound presented the antitumor effects, enhanced IFN-γ levels in plasma, increased the frequency of CD3+ CD8+ T and CD8+ IFN-γ+ T and the ratios of CD8+/Treg, and decreased the CD4+ CD25+ CD127 low/− (Treg) number in tumor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the blood-brain barrier can affect the delivery and efficacy of this compound in treating brain tumors like GBM . Moreover, the tumor microenvironment, including the presence of other immune cells and molecules, can also impact the action and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-202 involves multiple steps, starting with the preparation of the core structure, which includes a methoxy-1-pyridine chemical structure. The synthetic route typically involves the following steps:
Formation of the Core Structure: The initial step involves the formation of the methoxy-1-pyridine core through a series of reactions, including nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
BMS-202 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyridine groups.
Reduction: Reduction reactions can occur at various functional groups, altering the compound’s chemical properties.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
BMS-202 has a wide range of scientific research applications, including:
Cancer Immunotherapy: this compound is primarily used in cancer research to inhibit the PD-1/PD-L1 interaction, thereby enhancing the immune response against tumors. .
Biological Studies: The compound is used to study the role of PD-L1 in immune regulation and its impact on various signaling pathways, such as the PI3K/AKT pathway.
Drug Development: This compound serves as a lead compound for developing new small-molecule inhibitors targeting the PD-1/PD-L1 pathway.
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to BMS-202 in terms of their mechanism of action and chemical structure. These include:
BMS-200: Another small-molecule inhibitor targeting the PD-1/PD-L1 interaction, with a slightly different chemical structure.
CA-170: A small-molecule inhibitor that targets both PD-L1 and VISTA, another immune checkpoint protein.
Uniqueness of this compound
This compound is unique due to its high binding affinity and specificity towards PD-L1. Its ability to induce PD-L1 dimerization and effectively block the PD-1/PD-L1 interaction sets it apart from other inhibitors. Additionally, its favorable pharmacokinetic properties, such as good oral bioavailability and tumor penetration, make it a promising candidate for cancer immunotherapy .
Properties
IUPAC Name |
N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDPSOYOYVELLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675203-84-5 |
Source


|
| Record name | BMS-202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDA2HUE7KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
